![molecular formula C16H20N4O4 B5075681 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine](/img/structure/B5075681.png)
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine is a synthetic organic compound that features a morpholine ring attached to a triazine core, which is further substituted with a 3,4,5-trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a base to facilitate the reaction.
Incorporation of the Morpholine Ring: The final step involves the nucleophilic substitution of the triazine core with morpholine under suitable conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazine core or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine core, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxyphenyl thiazole pyrimidines share structural similarities and exhibit similar biological activities.
Triazine Derivatives: Other triazine-based compounds also show potential in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine is unique due to its combined structural features of the triazine core, morpholine ring, and trimethoxyphenyl group, which collectively contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)12-10-17-19-16(18-12)20-4-6-24-7-5-20/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCWZXMTWWFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[butyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5075601.png)
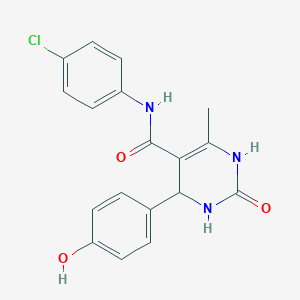
![1-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5075615.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5075616.png)
![1-(4-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5075636.png)
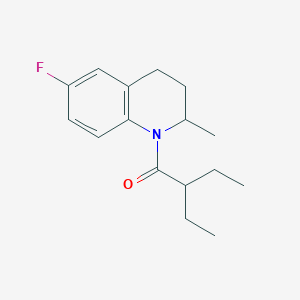
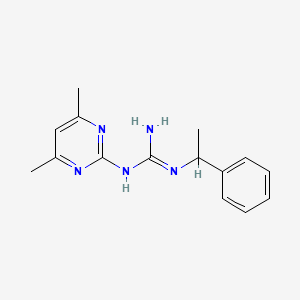
![1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5075682.png)
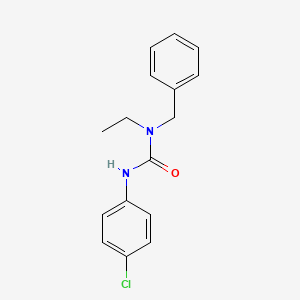
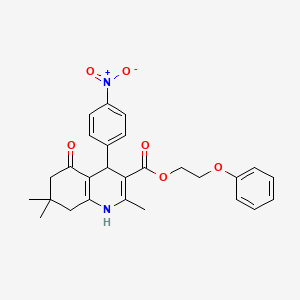
![1-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B5075699.png)
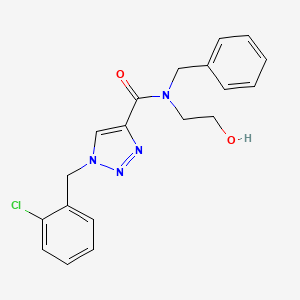
![(5E)-3-ETHYL-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5075707.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B5075714.png)
